2-(2,4-difluorophenyl)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)acetamide
Description
Properties
IUPAC Name |
2-(2,4-difluorophenyl)-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F2N3O2S/c1-8-18-14(22-20-8)11-4-5-23-15(11)19-13(21)6-9-2-3-10(16)7-12(9)17/h2-5,7H,6H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOMYKNBSXDFQAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=C(SC=C2)NC(=O)CC3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2,4-difluorophenyl)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)acetamide is a synthetic organic molecule that has attracted attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its effects on various biological systems, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 302.27 g/mol. The structure features a difluorophenyl group, an oxadiazole moiety, and a thiophene ring, which are known for their diverse biological activities.
Anticancer Activity
Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives containing oxadiazole and thiophene rings have been shown to inhibit the proliferation of various cancer cell lines.
- Case Study : A study evaluated the anticancer activity of similar compounds against human cancer cell lines including MCF-7 (breast cancer) and HCT116 (colon cancer). The results demonstrated IC50 values ranging from 5.1 µM to 22.08 µM for these compounds, indicating potent antiproliferative effects .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 5.10 |
| Compound B | HCT116 | 6.19 |
| Compound C | MDA-MB-231 | 8.16 |
Antioxidant Activity
Compounds similar to this compound have also been evaluated for their antioxidant properties. The antioxidant activity was assessed using assays such as DPPH and TBARS.
- Findings : Compounds exhibited significant inhibition of lipid peroxidation with EC50 values demonstrating their potential as antioxidants .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses can be proposed based on the structure-activity relationship (SAR) observed in related compounds:
- Inhibition of Cell Proliferation : The presence of the oxadiazole ring may interfere with cellular signaling pathways involved in cell division.
- Induction of Apoptosis : Similar compounds have been reported to induce apoptosis through caspase activation and modulation of the cell cycle .
- Antioxidant Mechanism : The antioxidant activity may be attributed to the ability of the compound to scavenge free radicals and reduce oxidative stress within cells.
Preparation Methods
Thiophene-Oxadiazole Core Construction
The 3-methyl-1,2,4-oxadiazole-thiophene intermediate is synthesized via sequential functionalization of thiophene derivatives. A validated approach involves:
- Bromination of Thiophene Acetonitrile : Treatment of thiophene-2-acetonitrile with N-bromosuccinimide (NBS) in dimethylformamide (DMF) introduces a bromine atom at the 3-position, yielding 3-bromothiophene-2-acetonitrile.
- Suzuki-Miyaura Coupling : Palladium-catalyzed cross-coupling of 3-bromothiophene-2-acetonitrile with 3-methyl-1,2,4-oxadiazol-5-ylboronic acid installs the oxadiazole moiety. This step employs triphenylphosphine palladium(0) as a catalyst in a toluene-potassium carbonate system at 80–100°C.
- Amidoxime Formation : Reaction of the nitrile group with hydroxylamine hydrochloride in ethanol under reflux yields the amidoxime intermediate. Sodium bicarbonate is added to neutralize HCl, facilitating precipitation.
- Oxadiazole Cyclization : Heating the amidoxime with trifluoroacetic anhydride (TFAA) in 1,2-dichloroethane induces cyclodehydration, forming the 1,2,4-oxadiazole ring. This step proceeds at 70°C for 1 hour, monitored by TLC.
Acetamide Functionalization
The 2-(2,4-difluorophenyl)acetyl group is introduced via amide coupling:
- Activation of 2-(2,4-Difluorophenyl)Acetic Acid : The carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂) or coupled directly using ethyl chloroformate.
- Amide Bond Formation : Reacting the activated acetyl derivative with 3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-amine in dichloromethane (DCM) with N,N-diisopropylethylamine (DIPEA) as a base yields the target compound. Alternatively, carbodiimide coupling agents like EDCI/HOBt in dimethylaminopyridine (DMAP) enhance efficiency.
Detailed Synthetic Protocols
Synthesis of 3-(3-Methyl-1,2,4-Oxadiazol-5-yl)Thiophen-2-Amine
Step 1: Bromination of Thiophene-2-Acetonitrile
Thiophene-2-acetonitrile (10 mmol) is dissolved in DMF (30 mL), and NBS (11 mmol) is added portion-wise at 0°C. The mixture is stirred at room temperature for 6 hours, quenched with water, and extracted with ethyl acetate. The organic layer is dried over Na₂SO₄ and concentrated to afford 3-bromothiophene-2-acetonitrile as a pale-yellow solid (yield: 85%).
Step 2: Suzuki Coupling with 3-Methyl-1,2,4-Oxadiazol-5-ylboronic Acid
3-Bromothiophene-2-acetonitrile (5 mmol), 3-methyl-1,2,4-oxadiazol-5-ylboronic acid (6 mmol), Pd(PPh₃)₄ (0.1 mmol), and K₂CO₃ (15 mmol) are suspended in toluene (50 mL). The reaction is refluxed at 90°C for 12 hours, filtered through Celite, and concentrated. Column chromatography (hexane/ethyl acetate, 7:3) isolates 3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophene-2-acetonitrile (yield: 72%).
Step 3: Amidoxime Formation
The nitrile (5 mmol) is refluxed with hydroxylamine hydrochloride (10 mmol) and NaHCO₃ (10 mmol) in ethanol (50 mL) for 6 hours. The mixture is cooled, filtered, and washed with cold water to yield the amidoxime as a white solid (yield: 88%).
Step 4: Cyclization to 1,2,4-Oxadiazole
The amidoxime (5 mmol) is heated with TFAA (15 mmol) in DCE (30 mL) at 70°C for 1 hour. After quenching with ice water, the product is extracted with DCM, dried, and purified by recrystallization (ethanol) to afford 3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-amine (yield: 65%).
Synthesis of 2-(2,4-Difluorophenyl)Acetyl Chloride
2-(2,4-Difluorophenyl)acetic acid (10 mmol) is stirred with SOCl₂ (20 mL) at reflux for 2 hours. Excess SOCl₂ is removed under vacuum to yield the acid chloride as a colorless oil (quantitative yield).
Final Amide Coupling
3-(3-Methyl-1,2,4-oxadiazol-5-yl)thiophen-2-amine (5 mmol) is dissolved in DCM (30 mL) with DIPEA (15 mmol). 2-(2,4-Difluorophenyl)acetyl chloride (6 mmol) is added dropwise at 0°C, and the mixture is stirred for 12 hours at room temperature. The solution is washed with 1M HCl, NaHCO₃, and brine, then dried and concentrated. Recrystallization from ethanol/water affords the title compound as a white crystalline solid (yield: 78%).
Challenges and Mitigation Strategies
- Regioselectivity in Bromination : NBS in DMF ensures exclusive bromination at the 3-position of thiophene.
- Oxadiazole Ring Stability : TFAA-mediated cyclization minimizes side reactions, providing high-purity oxadiazoles.
- Amide Bond Hydrolysis : Using anhydrous DCM and DIPEA prevents acid-mediated decomposition during coupling.
Comparative Analysis of Methodologies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
